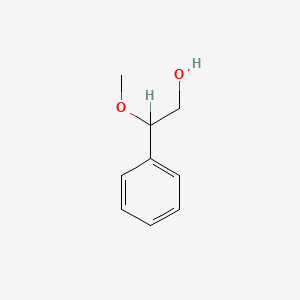

2-Methoxy-2-phenylethanol

概要

説明

OSM-S-338は、アミノチエノピリミジン系に属する化合物であり、さまざまな科学研究分野で大きな可能性を示しています。この化合物は、マラリアの新しい治療法の開発を目的としたオープンソースマラリアプロジェクトの一部です。OSM-S-338は、アミノチエノピリミジン系の他の化合物と構造的に関連しており、その生物活性と潜在的な治療用途について研究されてきました。

準備方法

OSM-S-338の合成は、チエノピリミジン骨格の構築から始まるいくつかのステップを伴います。塩素化チエノピリミドンは、リチオ化/ハロゲン化反応に使用され、適切な機能を導入すると同時に、実用的な収率を維持します。 120℃で密閉管中でアンモニア水溶液を用いて4位にアミンを導入する

化学反応の分析

OSM-S-338は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと過酸化水素があります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムと水素化リチウムアルミニウムがあります。

置換: この反応は、ある原子または基を別の原子または基で置換することを伴います。一般的な試薬には、ハロゲンと求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

化学: OSM-S-338は、他の生物活性化合物の合成における貴重な中間体として役立ちます。

生物学: この化合物は、マラリアの原因となる寄生虫であるマラリア原虫に効果を示しています。

医学: OSM-S-338は、哺乳類細胞におけるその有効性と低毒性のために、潜在的な抗マラリア薬として研究されています.

科学的研究の応用

作用機序

OSM-S-338は、マラリア原虫のアスパラギンtRNAシンテターゼの活性を阻害することで効果を発揮します。この酵素は、寄生虫のタンパク質合成に不可欠です。OSM-S-338はプロインヒビターとして作用し、酵素と共有結合性付加物を形成してその活性を阻害します。 この阻害は、アミノ酸飢餓応答の活性化につながり、最終的に寄生虫を殺します . この化合物の寄生虫酵素に対するヒト酵素に対する選択性は、活性部位の構造と柔軟性の違いによるものです .

類似の化合物との比較

OSM-S-338は、アミノチエノピリミジン系の一部であり、構造と活性が類似した他のいくつかの化合物を含みます。これらの化合物のいくつかには以下が含まれます。

OSM-S-106: この化合物は、類似のアミノチエノピリミジン骨格を持ち、マラリア原虫に対して効果を示します.

TCMDC-135294: 作用機序が類似した別の関連化合物. これらの化合物と比較して、OSM-S-338は、その独特の生物活性と選択性に寄与するユニークな構造的特徴を持っています。 .

類似化合物との比較

OSM-S-338 is part of the aminothienopyrimidine series, which includes several other compounds with similar structures and activities. Some of these compounds include:

OSM-S-106: This compound has a similar aminothienopyrimidine scaffold and shows activity against Plasmodium falciparum.

TCMDC-135294: Another related compound with a similar mechanism of action. Compared to these compounds, OSM-S-338 has unique structural features that contribute to its distinct biological activity and selectivity. .

生物活性

2-Methoxy-2-phenylethanol, also known as 2-phenylethanol (2-PE), is an organic compound with notable biological activities. It is characterized by its pleasant floral aroma and has applications in various fields, including pharmaceuticals and food industries. This article delves into the compound's biological activity, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂O₂

- CAS Number : 17628-72-7

- Molecular Weight : 152.19 g/mol

- Chirality : The compound exhibits chirality due to the presence of a stereogenic center adjacent to the hydroxyl group.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it affects the structure of biomembranes, which correlates with its bacteriostatic activity. Specifically, the compound disrupts membrane organization, impacting DNA, RNA, and protein synthesis in bacteria .

Key Findings:

- Bacteriostatic Mechanism : The compound partitions into bacterial membranes, altering lipid acyl-chain order and affecting transmembrane helices dimerization .

- Effective Against Pathogens : It shows effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for antimicrobial formulations .

Case Studies

- Inhibition of Botrytis cinerea :

-

Synthesis of Antimicrobial Agents :

- The compound serves as a precursor in synthesizing various antimicrobial agents, including derivatives that enhance its efficacy against resistant bacterial strains.

Interaction with Biological Systems

Research has shown that this compound interacts with several biological systems, influencing metabolic pathways and cellular functions:

- Opioid Receptor Agonism : It is utilized in synthesizing N-substituents of the 6,7-benzomorphan scaffold, which acts as a potent opioid receptor agonist. This highlights its potential therapeutic applications in pain management.

Table: Biological Activities of this compound

特性

IUPAC Name |

2-methoxy-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUPLBMGDDPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863068 | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2979-22-8 | |

| Record name | β-Methoxybenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2979-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, beta-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .beta.-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Methoxy-2-phenylethanol has the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol. Key spectroscopic data includes:

A: Several studies highlight the use of MOFs as catalysts for the ring-opening reaction of styrene oxide with methanol, yielding this compound as the desired product [, , , ]. For example, a hierarchical porous CuBTC MOF demonstrated enhanced catalytic activity for this reaction due to facile mass transfer and denser open metal sites []. Similarly, Cr-MIL-101 encapsulated with Keggin phosphotungstic acid proved to be a highly active heterogeneous catalyst for this reaction [].

A: The stereochemistry of the hydroxyl group in this compound plays a crucial role in its effectiveness as a chiral auxiliary [, ]. The (S)-enantiomer is often preferred due to its ability to induce higher diastereoselectivity in the formation of the desired enantiomer of 1,4-dihydropyridines.

ANone: Common analytical techniques include:

- Gas Chromatography (GC) [, ]: Used to monitor reaction progress and determine product yield.

- Nuclear Magnetic Resonance (NMR) Spectroscopy [, ]: Provides structural information and can differentiate between enantiomers.

A: Enzymatic resolution using lipases, particularly Candida antarctica lipase B (CAL-B), is an effective method for resolving racemic this compound [, ]. CAL-B exhibits high enantioselectivity towards the (R)-enantiomer during acylation, enabling the separation of the desired enantiomer.

A: Research shows that solvent permittivity (ε) significantly influences the enantiomeric ratio (E) achieved during the CAL-B catalyzed acetylation of this compound []. The E vs. ε plot exhibited a convex shape, reaching maximum E at a medium ε value, suggesting an optimal polarity range for maximizing enantioselectivity.

A: Bismuth gallate, a layered coordination polymer synthesized using methanol, displays good stability and functions as a Lewis acid catalyst []. This material effectively catalyzes the conversion of styrene oxide to this compound with high regioselectivity, demonstrating its potential in organic synthesis.

A: Yes, beyond enzymatic resolution and MOF-catalyzed reactions, this compound can be synthesized via the photolysis of 4-phenyl-1,3-dioxolan-2-one in methanol []. This method produces this compound alongside other byproducts like phenethyl alcohol.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。